molecular formula C22H24N4O6S B2936991 N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide CAS No. 851784-45-7

N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide

カタログ番号 B2936991
CAS番号: 851784-45-7
分子量: 472.52
InChIキー: YGGITJCOURUFPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O6S and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Diabetic Agent Development

Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their potential as anti-diabetic agents . They have shown promising results in inhibiting the α-glucosidase enzyme, which is a therapeutic target in diabetes management . The compound could be explored for similar applications, given its structural similarity.

Alzheimer’s Disease Therapeutics

The structural features of this compound suggest potential utility in the treatment of Alzheimer’s disease . Derivatives of 1,3,4-oxadiazole have been studied for their inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease . This compound could be part of a new class of therapeutic agents targeting AChE.

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have been recognized for their antimicrobial properties , including antibacterial and antifungal activities . The compound SMR000026110 could be investigated for its efficacy against various microbial pathogens, contributing to the development of new antimicrobial drugs.

Cancer Research

Thiazole and oxadiazole derivatives have been incorporated into drugs used in cancer treatment . Their in vitro potency has been proven to inhibit bacterial pathogens, which can be beneficial in preventing infections in cancer patients . Research into the compound’s potential as an anticancer agent could be valuable.

Enzyme Inhibition Studies

The compound has potential for use in enzyme inhibition studies . It could be used to study the inhibition of various enzymes, such as urease, which is significant in medical conditions like peptic ulcers . Its effectiveness in this area could lead to the development of new inhibitors.

Cytotoxicity Evaluation

Evaluating the cytotoxic behavior of chemical compounds is crucial in drug development. The compound’s derivatives have been analyzed for cytotoxic behavior against brine shrimps, a model organism used in toxicity testing . This application is essential for assessing the safety profile of potential pharmaceuticals.

Drug Design and Synthesis

The compound’s structure is conducive to drug design and synthesis . It can serve as a scaffold for creating novel bi-heterocyclic compounds with potential therapeutic applications. The synthesis process often involves nucleophilic substitution reactions, which are fundamental in medicinal chemistry .

Pharmacological Activity Spectrum

Derivatives of 1,3,4-oxadiazole possess a wide spectrum of pharmacological activities , such as antiviral, anti-inflammatory, anticonvulsant, and anti-Alzheimer activities . The compound could be modified to enhance these activities, leading to the development of multifunctional drugs.

特性

IUPAC Name

N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-29-16-9-15(10-17(30-2)20(16)31-3)21(28)24-12-19-25-26-22(32-19)33-13-18(27)23-11-14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGITJCOURUFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。